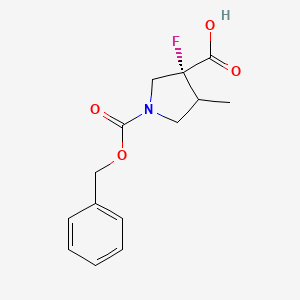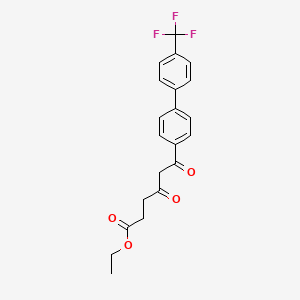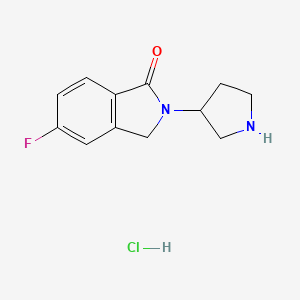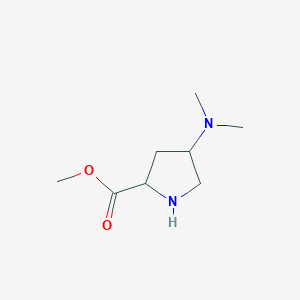![molecular formula C44H70O22 B14793480 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14793480.png)
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylate” is a highly complex organic molecule It features multiple hydroxyl groups, oxane rings, and a tetracyclic core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of oxane rings and the introduction of hydroxyl groups. Common synthetic routes might include:
Formation of Oxane Rings: This can be achieved through cyclization reactions involving diols and epoxides.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Formation of the Tetracyclic Core: This could involve Diels-Alder reactions or other cycloaddition reactions to form the complex ring system.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques, including:
Automated Synthesis: Using automated synthesizers to perform multiple reaction steps in sequence.
Purification Techniques: High-performance liquid chromatography (HPLC) and other purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable target for synthetic chemists.
Biology
In biological research, the compound could be studied for its potential interactions with biological molecules, such as enzymes or receptors.
Medicine
The compound might have potential therapeutic applications, such as serving as a lead compound for drug development. Its multiple hydroxyl groups and complex structure could make it a candidate for targeting specific biological pathways.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Reactivity: The compound’s multiple functional groups could participate in various chemical reactions, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose: A simple sugar with multiple hydroxyl groups.
Sucrose: A disaccharide composed of glucose and fructose.
Cyclodextrins: Cyclic oligosaccharides with multiple hydroxyl groups.
Uniqueness
The compound’s uniqueness lies in its complex tetracyclic core and multiple oxane rings, which distinguish it from simpler sugars and oligosaccharides. Its structure provides a unique combination of chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C44H70O22 |
|---|---|
Poids moléculaire |
951.0 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-37-32(56)29(53)25(49)19(13-45)60-37)23(43)7-11-44(17,16-43)66-38-33(57)34(27(51)21(15-47)61-38)63-39-35(30(54)26(50)20(14-46)62-39)64-36-31(55)28(52)24(48)18(2)59-36/h18-39,45-57H,1,5-16H2,2-4H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41-,42-,43+,44-/m1/s1 |
Clé InChI |
CHACNMULAGKUQN-OSCUCWRASA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)O[C@]45CCC6[C@@]7(CCC[C@@](C7CC[C@@]6(C4)CC5=C)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC45CCC6C7(CCCC(C7CCC6(C4)CC5=C)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)
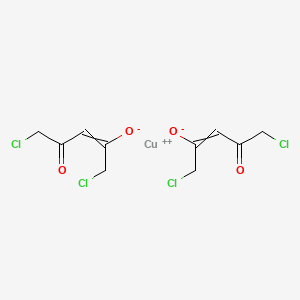

![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)
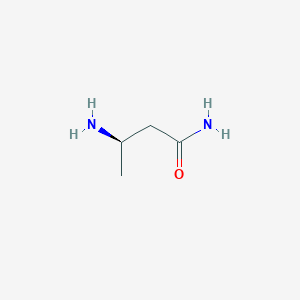
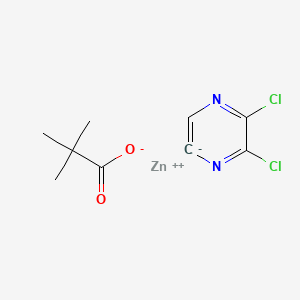

![2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B14793468.png)

